Product packaging for 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane(Cat. No.:CAS No. 926659-01-0)

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Cat. No.: B1529846
CAS No.: 926659-01-0
M. Wt: 240.3 g/mol
InChI Key: VCOYCEBPHSEGPA-UHFFFAOYSA-N
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Description

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane is a bicyclic compound featuring a diazabicyclo[3.3.1]nonane scaffold with a Boc (tert-butoxycarbonyl) protecting group at position 3 and a ketone moiety at position 5. This structure is part of the broader class of azabicyclo[3.3.1]nonane derivatives, which are renowned for their biological activities, including receptor antagonism, anticancer properties, and neurological applications . The Boc group enhances synthetic versatility by protecting the amine during functionalization, while the oxo group at position 7 may influence hydrogen bonding and receptor interactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2O3 B1529846 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane CAS No. 926659-01-0

Properties

IUPAC Name

tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-10(15)5-9(7-14)13-8/h8-9,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOYCEBPHSEGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)CC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Diazabicyclo[3.3.1]nonane Core

The synthesis begins with the construction of the bicyclic diazabicyclo[3.3.1]nonane core. This is typically achieved through cyclization reactions starting from simple amine precursors. The process involves:

  • Starting Materials: Simple primary or secondary amines capable of undergoing intramolecular cyclization.
  • Cyclization Reaction: Under controlled conditions, these amines are induced to form the bicyclic framework through ring-closure reactions, often facilitated by appropriate catalysts or reagents.
  • Reaction Conditions: Mild heating and solvent choice (e.g., polar aprotic solvents) are optimized to favor the bicyclization without side reactions.

This step is crucial as it sets the scaffold for subsequent functionalization.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

Once the bicyclic core is formed, the nitrogen atoms are protected to prevent unwanted side reactions during further transformations:

  • Reagents: Di-tert-butyl dicarbonate (Boc2O) is used as the Boc source.
  • Base: Triethylamine is commonly employed to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack on Boc2O.
  • Procedure: The diazabicyclo nonane core is reacted with Boc2O in the presence of triethylamine, typically at room temperature or slightly elevated temperatures.
  • Outcome: The Boc group selectively protects the nitrogen atoms, yielding 3-Boc-3,9-diazabicyclo[3.3.1]nonane intermediates ready for oxidation.

The introduction of the ketone functional group at the 7-position is achieved via selective oxidation:

  • Oxidizing Agents: Common oxidants include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reaction Conditions: The oxidation is carefully controlled to avoid over-oxidation or degradation of the bicyclic structure. Conditions such as temperature, solvent, and oxidant concentration are optimized.
  • Mechanism: The oxidation targets the methylene or methine group at the 7-position to convert it into a ketone.
  • Result: Formation of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane with a ketone functional group suitable for further chemical modifications.

Alternative Synthetic Routes and Patent-Reported Processes

According to patent literature (EP1899337B1), synthetic processes for related diazabicyclo[3.3.1]nonane compounds involve:

  • Condensation Reactions: Using aldehydes or ketones with amines to form intermediates that cyclize into the bicyclic structure.
  • Use of Catalysts: Transition metal catalysts may be employed to facilitate ring closure or oxidation steps.
  • Solvent Systems: Organic solvents such as ethanol, isobutanol, or methanol are used, sometimes with azeotropic distillation to remove water and drive the reaction forward.
  • Purification: Crystallization and distillation methods are applied to isolate the pure bicyclic compounds.
  • Reaction Optimization: Parameters such as reaction time, temperature, and reagent stoichiometry are adjusted to maximize yield and purity.

While the patent focuses on 3,7-diazabicyclo[3.3.1]nonane derivatives, the methodologies are adaptable to the Boc-protected and oxidized analogues like this compound.

Summary Table of Preparation Steps

Step No. Process Stage Reagents/Conditions Purpose/Outcome
1 Diazabicyclo core formation Simple amine precursors, cyclization Construct bicyclic diazabicyclo[3.3.1]nonane core
2 Boc protecting group introduction Di-tert-butyl dicarbonate, triethylamine Protect nitrogen atoms for selective reactivity
3 Ketone formation by oxidation KMnO4 or CrO3, controlled conditions Introduce ketone at 7-position
4 Purification and isolation Crystallization, distillation Obtain pure this compound

Research Findings and Practical Considerations

  • Selectivity: The Boc protection ensures that oxidation occurs specifically at the 7-position without affecting the nitrogen atoms.
  • Yield Optimization: Reaction parameters such as temperature and reagent ratios are critical to maximizing yield while minimizing side products.
  • Scalability: The described methods are amenable to scale-up for industrial synthesis with appropriate control over reaction conditions.
  • Versatility: The ketone functionality allows for further chemical modifications, making this compound a valuable intermediate in pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other higher oxidation states.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Free amines and their derivatives

Scientific Research Applications

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as positive allosteric modulators of AMPA receptors, which are involved in synaptic transmission and plasticity in the central nervous system. This modulation can enhance cognitive functions and has potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia .

Comparison with Similar Compounds

Positional Isomers: 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) vs. 3,9-Diazabicyclo[3.3.1]nonane

  • 3,7-Diazabicyclo[3.3.1]nonane (Bispidine): Synthesis: Accessible via double Mannich reactions, enabling modular substitution . Biological Activity: High affinity for nicotinic acetylcholine receptors (nAChRs), with derivatives like TC-6683/AZD1446 showing promise in cognitive disorders . Flexibility: Acyclic HBA (hydrogen-bond acceptor) motifs allow greater conformational adaptability compared to rigid frameworks like cytisine .
  • 3,9-Diazabicyclo[3.3.1]nonane: Substituent Effects: The Boc group at position 3 and oxo group at position 7 distinguish it from bispidine. These features reduce metabolic degradation and modulate receptor selectivity . Activity: Derivatives exhibit 5-HT3 receptor antagonism and opioid δ/µ-receptor interactions, unlike the nAChR focus of bispidine .

Key Difference : The nitrogen positions (3,7 vs. 3,9) dictate receptor selectivity. Bispidine targets nAChRs, while 3,9-diaza derivatives prioritize 5-HT3 and opioid pathways.

Substituent Modifications: Boc vs. Methyl/Alkyl Groups

  • 3-Boc-7-oxo Derivatives :

    • Synthesis : Prepared via β-cyclodextrin complexation to improve solubility and bioavailability .
    • Advantages : The Boc group enhances stability during synthesis and may reduce toxicity compared to alkylated analogs .
  • 3,9-Dimethyl-7-oxo Derivatives: Example: 7-Oxo-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane, synthesized via hydrolysis and reduction, shows analgesic activity but lower metabolic stability .

Key Difference : Boc protection offers synthetic control and pharmacokinetic benefits, whereas methyl groups simplify synthesis but may increase cytotoxicity .

Functional Group Variations: Oxo vs. Hydroxy/Amino Groups

  • 7-Oxo Group: Present in 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane, this group may act as a hydrogen-bond acceptor, enhancing receptor binding . Derivatives with 7-oxo moieties are intermediates for further functionalization (e.g., reduction to hydroxy or amination to amino groups) .
  • 7-Hydroxy-3,9-diazabicyclo[3.3.1]nonane: Synthesized via LiAlH4 reduction, this compound exhibits a chair-chair conformation, critical for mimicking natural product scaffolds like Haliclonin A .
  • 7-Amino Derivatives: Example: 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine, derived from oxime reduction, shows altered receptor affinity compared to oxo analogs .

Key Difference: The oxo group prioritizes ketone-related interactions, while hydroxy/amino groups enable polar interactions or further derivatization.

Receptor Selectivity

Compound Key Substituents Primary Biological Activity Target Receptors
3-Boc-7-oxo-3,9-diaza Boc (position 3), oxo (7) Anticancer, PA metabolism modulation Undisclosed (anticancer)
3,7-Diaza (Bispidine) Flexible HBA motifs Cognitive enhancement nAChRs (α4β2 subtype)
3,9-Dimethyl-7-oxo-3,9-diaza Methyl (3,9), oxo (7) Analgesic Opioid δ/µ receptors
7-Hydroxy-3,9-diaza Hydroxy (7) Structural mimicry N/A (scaffold for NPs)

Data compiled from

Biological Activity

Overview

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane is a bicyclic compound notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N2O3, characterized by its bicyclic structure containing two nitrogen atoms. The presence of the Boc group serves to protect the nitrogen during chemical reactions, while the ketone allows for further functionalization.

PropertyValue
Molecular FormulaC12H20N2O3
Molecular Weight224.30 g/mol
Boiling Point356.6 °C (Predicted)
Density1.136 g/cm³ (Predicted)

Research indicates that this compound may act as a positive allosteric modulator of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. This modulation could enhance cognitive functions and has implications for treating neurological disorders such as Alzheimer’s disease and schizophrenia .

Biological Activities

The compound has been investigated for several biological activities:

  • Enzyme Inhibition : Derivatives of this compound have shown potential as inhibitors of various enzymes, which could be relevant in the development of therapeutic agents.
  • Receptor Modulation : Studies have highlighted its ability to bind to orexin receptors, suggesting potential applications in treating sleep disorders and anxiety.

Case Studies

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar bicyclic compounds:

Compound NameStructure CharacteristicsUnique Features
3,7-Diazabicyclo[3.3.1]nonaneBasic bicyclic structure with two nitrogen atomsFound in analgesics and antitumor agents
9-Oxa-3,7-diazabicyclo[3.3.1]nonaneContains an oxygen atom replacing one nitrogenPotentially different receptor interactions
Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonaneSimilar structure but with variations in functional groupsMay exhibit different biological activities

Q & A

Q. What are the standard synthetic routes for preparing 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane?

The synthesis typically involves sequential protection/deprotection and cyclization steps. For example:

  • Boc Protection : The amine group at position 3 is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base like DMAP .
  • Cyclization : Intramolecular Prins-type cyclization or Michael/aldol cascade reactions are employed to form the bicyclo[3.3.1]nonane core. Aqueous THF with indium trichloride (InCl₃) has been used to achieve moderate yields of oxo-diazabicyclo derivatives .
  • Oxo Group Introduction : The 7-oxo moiety is introduced via oxidation of a precursor alcohol using reagents like pyridinium chlorochromate (PCC) or via ketone formation during cyclization .

Q. How is structural characterization of this compound performed?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic framework, Boc group integrity, and oxo functionality. HSQC and HMBC correlations resolve stereochemistry and connectivity .
  • Mass Spectrometry : LC/ESI-MS with high resolution (>99.5% purity) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Used sparingly due to challenges in crystallization, but critical for resolving absolute stereochemistry in derivatives .

Q. What preliminary biological assays are used to evaluate this compound?

Initial screening focuses on receptor binding affinity:

  • Opioid Receptor Binding : Competitive radioligand assays (e.g., 3^3H-DAMGO for μ-opioid receptors) in transfected cell membranes. Ki values are calculated using the Cheng-Prusoff equation .
  • Nicotinic Acetylcholine Receptor (nAChR) Activity : Functional assays (e.g., FLIPR Calcium Flux) test agonism/antagonism at α4β2 or α7 subtypes .

Advanced Research Questions

Q. How can synthetic yields of the bicyclo[3.3.1]nonane core be optimized?

  • Solvent and Catalyst Tuning : Using 25% aqueous THF with InCl₃ improves cyclization efficiency compared to anhydrous conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time for Boc deprotection (e.g., HCl/dioxane under microwave irradiation) .
  • Diastereoselective Control : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during ketone formation can enhance stereochemical purity .

Q. How do structural modifications influence μ-opioid receptor selectivity?

  • C-9 Substituents : Bulky lipophilic groups (e.g., cinnamyl) enhance μ-receptor affinity (Ki = 13–91 nM) by occupying hydrophobic pockets, while polar groups reduce selectivity .
  • Sulfur Bioisosteres : Replacing the C-7 methylene with sulfur (3-thia-DBN analogs) retains μ-affinity but alters metabolic stability due to sulfur’s electronegativity .
  • Boc Group Removal : Deprotection of the 3-Boc group often increases receptor binding but requires salt formation (e.g., fumarate) to improve solubility .

Q. What computational strategies predict binding modes to opioid receptors?

  • Molecular Docking : AutoDock Vina or Schrödinger Glide models the bicyclic core in the μ-receptor’s orthosteric site, guided by fentanyl pharmacophore alignment .
  • MD Simulations : 100-ns simulations in lipid bilayers assess stability of ligand-receptor complexes, with MM-PBSA calculations validating binding free energies .

Q. How are diastereomers resolved during synthesis?

  • Chiral Chromatography : Use of Chiralpak IA/IB columns with hexane/isopropanol gradients separates enantiomers of intermediates .
  • Crystallization-Induced Diastereomer Resolution : Diastereomeric salts (e.g., with tartaric acid) preferentially crystallize, enabling isolation of single stereoisomers .

Q. How can contradictory SAR data in receptor binding studies be addressed?

  • Meta-Analysis of Substitution Patterns : Compare analogs with systematic modifications (e.g., 9-cinnamyl vs. 9-aryl groups) to identify trends in Ki values .
  • Functional vs. Binding Assays : Discrepancies between binding affinity (Ki) and functional potency (EC₅₀) may arise from biased signaling; use β-arrestin recruitment assays to clarify .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane
Reactant of Route 2
3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

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